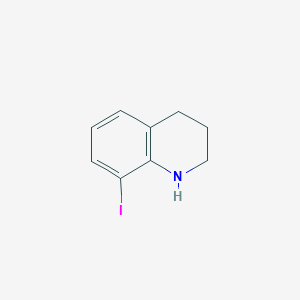

8-Iodo-1,2,3,4-tetrahydroquinoline

説明

Contextualization within the Landscape of Halogenated Tetrahydroquinolines

Halogenated tetrahydroquinolines are a prominent family of compounds in medicinal chemistry and materials science. The introduction of a halogen atom onto the tetrahydroquinoline core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. This, in turn, can modulate its biological activity and reactivity.

The position of the halogen atom is crucial in defining these properties. 8-Iodo-1,2,3,4-tetrahydroquinoline, with its iodine atom situated at the C8 position, is a key representative of this class. The carbon-iodine bond at this position is the most reactive among the halogens, making it an excellent leaving group in various cross-coupling reactions. This reactivity distinguishes it from its bromo and chloro analogs, rendering it a particularly valuable tool for the introduction of diverse functionalities at this specific location of the tetrahydroquinoline ring system.

Significance as a Versatile Synthetic Scaffold and Intermediate

The primary significance of this compound in modern organic chemistry lies in its role as a versatile synthetic scaffold. The presence of the iodo group allows for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C8 position.

This capability has been exploited in the synthesis of more complex heterocyclic systems. For instance, derivatives of 8-iodo-tetrahydroquinoline have been utilized as precursors in the construction of fused polycyclic structures, such as pyrrolo[3,2,1-ij]quinoline-1,2-diones. In one synthetic approach, a substituted this compound is a key intermediate that undergoes further reactions to build the intricate pyrroloquinoline framework wikipedia.org. This demonstrates the compound's utility in generating molecular complexity from a relatively simple starting material.

The ability to introduce a wide range of substituents at the 8-position makes this compound a valuable building block for creating libraries of novel tetrahydroquinoline derivatives for drug discovery and materials science research. The tetrahydroquinoline motif itself is found in a variety of biologically active natural products and synthetic pharmaceuticals, and the ability to functionalize it at the C8 position provides a powerful strategy for modulating biological activity and exploring structure-activity relationships.

Evolution of Research and Historical Chemical Investigations

The study of quinolines and their derivatives has a rich history dating back to the 19th century. The synthesis of the parent compound, quinoline (B57606), was a significant milestone, and subsequent research focused on the preparation of its various substituted and reduced forms, including tetrahydroquinolines nih.govorganic-chemistry.orgmdpi.com. The introduction of halogens onto the quinoline ring was also an early area of investigation.

Historically, the synthesis of aryl iodides often relied on methods such as the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov. It is plausible that early syntheses of 8-iodotetrahydroquinoline could have been achieved from 8-amino-1,2,3,4-tetrahydroquinoline via this classical transformation. Another historical approach to the iodination of aromatic rings is electrophilic aromatic substitution. Early work on the iodination of quinoline itself demonstrated that direct iodination could yield iodo-substituted quinolines pjsir.org.

More contemporary methods for the synthesis of this compound and its derivatives often involve the direct iodination of a protected tetrahydroquinoline precursor. For example, the iodination of N-acetyl-1,2,3,4-tetrahydroquinoline with iodine and a suitable oxidizing agent or an electrophilic iodine source provides a direct route to the 8-iodo derivative. The development of modern synthetic methodologies has provided more efficient and regioselective ways to prepare this and other halogenated tetrahydroquinolines, furthering their application in organic synthesis.

Structure

3D Structure

特性

CAS番号 |

1038731-97-3 |

|---|---|

分子式 |

C9H10IN |

分子量 |

259.09 g/mol |

IUPAC名 |

8-iodo-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |

InChIキー |

GYQKIMYDVBKPMQ-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C(=CC=C2)I)NC1 |

製品の起源 |

United States |

Synthetic Methodologies for the Chemical Compound 8 Iodo 1,2,3,4 Tetrahydroquinoline and Its Precursors

Strategies for Regioselective Iodination of Tetrahydroquinolines

Achieving regioselective iodination at the C8 position of the 1,2,3,4-tetrahydroquinoline (B108954) core is a key challenge. The electronic nature of the tetrahydroquinoline ring typically directs electrophilic substitution to the C6 position. Therefore, specialized methods are required to achieve substitution at the desired C8 position.

Direct Iodination Approaches Towards 8-Iodo Substitution

Direct iodination of 1,2,3,4-tetrahydroquinoline with common iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) generally lacks regioselectivity for the C8 position. Electrophilic aromatic substitution on the electron-rich benzene (B151609) ring of the tetrahydroquinoline system preferentially occurs at the para-position (C6) relative to the amino group. While metal-free, radical-based direct C-H iodination protocols have been developed for quinolines, these methods often favor the C3 position. manac-inc.co.jp Achieving direct, metal-free C8 iodination of the tetrahydroquinoline ring remains a significant synthetic challenge, often requiring the use of directing groups or catalytic methods to overcome the inherent reactivity of the scaffold.

Catalytic C-H Activation for Site-Specific Iodination at C8 (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and their derivatives. These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling otherwise difficult transformations.

A notable strategy involves the use of a picolinamide (B142947) (PA) directing group attached to the nitrogen of a γ-arylpropylamine substrate. This allows for a palladium-catalyzed iodination reaction at the ε-C(sp²)–H bond, which corresponds to the C8 position of the resulting tetrahydroquinoline. This approach is particularly valuable as it complements other directed electrophilic aromatic substitution methods and is compatible with a wide range of substituents on the aromatic ring. nih.govwikipedia.org The sequence typically involves an initial palladium-catalyzed γ-C(sp³)–H arylation, followed by the palladium-catalyzed ε-C(sp²)–H iodination, and finally a copper-catalyzed intramolecular C–N cyclization to furnish the 8-iodo-1,2,3,4-tetrahydroquinoline. nih.govwikipedia.org

While much of the research on palladium-catalyzed C8-functionalization has focused on quinoline (B57606) N-oxides, the principles of directed C-H activation are applicable to the synthesis of C8-substituted tetrahydroquinolines. researchgate.netnih.govthieme.de These reactions provide a predictable and efficient route to 8-iodo-substituted tetrahydroquinolines that are not readily accessible through classical electrophilic substitution reactions. nih.govwikipedia.org

| Catalyst/Directing Group | Substrate | Reagents | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Picolinamide (PA) | γ-Arylpropylpicolinamide | NIS, HBF₃·OEt₂ | 8-Iodo-N-picolinoyl-1,2,3,4-tetrahydroquinoline | 83 | google.com |

| Pd(OAc)₂ / Picolinamide (PA) | N-(3-phenylpropyl)picolinamide | I₂ | 8-Iodo-N-picolinoyl-1,2,3,4-tetrahydroquinoline | - | nih.govwikipedia.org |

Halogen Exchange Reactions for Introduction of the 8-Iodo Moiety

Halogen exchange reactions, particularly the Finkelstein reaction, provide a viable pathway for the synthesis of iodoarenes from the corresponding bromo- or chloro-arenes. researchgate.netyoutube.com This SN2 reaction involves the treatment of a halide with an excess of an iodide salt, typically sodium iodide in acetone, to drive the equilibrium towards the formation of the iodo-compound. wikipedia.org

In the context of this compound synthesis, this would involve the preparation of an 8-bromo- or 8-chloro-1,2,3,4-tetrahydroquinoline precursor, followed by a halogen exchange reaction. While aromatic halides are generally less reactive than alkyl halides in SN2 reactions, the "aromatic Finkelstein reaction" can be facilitated by copper(I) iodide catalysis, often in the presence of a diamine ligand. wikipedia.org Nickel catalysts have also been shown to be effective for such transformations. researchgate.net

Although specific examples for the conversion of 8-bromo-1,2,3,4-tetrahydroquinoline to its iodo counterpart are not extensively detailed in the literature, the general principles of the aromatic Finkelstein reaction suggest its feasibility. The success of this approach would be contingent on the availability of the corresponding 8-halotetrahydroquinoline precursor.

Construction of the 1,2,3,4-Tetrahydroquinoline Ring System

An alternative to the direct functionalization of the tetrahydroquinoline scaffold is the construction of the ring from acyclic precursors that already contain the desired iodine substituent. This approach often involves cyclization or reduction reactions as the key ring-forming or final steps.

Cyclization Reactions for Formation of the Quinolone Core

A variety of cyclization strategies have been developed for the synthesis of the 1,2,3,4-tetrahydroquinoline core. Current time information in Nišavski okrug.researchgate.net These methods often involve the formation of the heterocyclic ring through intramolecular reactions of suitably functionalized anilines or related precursors.

One common approach is the acid-catalyzed cyclization of N-acyl derivatives of β-phenylethylamines, known as the Bischler-Napieralski reaction, which typically yields 3,4-dihydroisoquinolines that can be subsequently reduced. scispace.com While this is more common for isoquinoline (B145761) synthesis, analogous intramolecular cyclizations of γ-arylpropylamines or related structures can lead to the tetrahydroquinoline skeleton.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also been employed for the efficient construction of tetrahydroquinolines. Current time information in Nišavski okrug.researchgate.net These can include sequences such as reduction or oxidation followed by cyclization, or SNAr-terminated sequences. Current time information in Nišavski okrug.researchgate.net For the synthesis of this compound, these cyclization strategies would necessitate starting with an appropriately iodinated aniline or arylpropylamine derivative.

| Reaction Type | Precursor | Conditions | Product | Reference |

| Reductive Cyclization | 2-Nitrochalcones | H₂, Pd/C | 2-Aryl-1,2,3,4-tetrahydroquinolines | Current time information in Nišavski okrug.researchgate.net |

| Reductive Amination | 2-Nitroarylketones | H₂, Pd/C | Substituted 1,2,3,4-tetrahydroquinolines | Current time information in Nišavski okrug. |

| Metal-mediated Heterocyclization | Aryl Azides | [Fe(III)(F₂₀TPP)Cl] | 2-Aryl-1,2,3,4-tetrahydroquinolines | Current time information in Nišavski okrug.researchgate.net |

| Pictet-Spengler Reaction | β-Phenylethylamine and Aldehyde | Acid | 1-Substituted-1,2,3,4-tetrahydroisoquinolines (analogous for quinolines) | scispace.com |

Reductive Pathways from Quinoline Derivatives

The reduction of quinoline and its derivatives is a direct and widely used method for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govorganic-chemistry.org This transformation can be achieved through various reductive methods, including catalytic hydrogenation and the use of hydride reagents.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method for the reduction of the pyridine (B92270) ring of quinoline. organic-chemistry.org This method is often high-yielding and can be performed under relatively mild conditions.

Transfer hydrogenation, using hydrogen donors like Hantzsch esters or ammonia-borane complexes, offers a metal-free or milder alternative to catalytic hydrogenation with hydrogen gas. nih.govresearchgate.net Additionally, reductions can be effected by hydrosilanes in the presence of a catalyst like B(C₆F₅)₃, which proceeds via a 1,4-dihydroquinoline intermediate. nih.gov For the synthesis of this compound, this approach would require the prior synthesis of 8-iodoquinoline, which can then be selectively reduced to the desired tetrahydroquinoline.

| Reductant/Catalyst | Substrate | Product | Reference |

| H₂ / Pd/C | Quinoline | 1,2,3,4-Tetrahydroquinoline | organic-chemistry.org |

| Hantzsch Ester / Boronic Acid Catalyst | Quinoline | N-Alkyl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| Hydrosilane / B(C₆F₅)₃ | Quinoline | 1,2,3,4-Tetrahydroquinoline | nih.gov |

| SmI₂/H₂O/Et₃N | Quinolin-2(1H)-one | 1,2,3,4-Tetrahydroquinoline | organic-chemistry.org |

| AuNPore / Organosilane/H₂O | Quinoline Derivatives | 1,2,3,4-Tetrahydroquinolines | nih.gov |

Multicomponent Reaction Sequences for Tetrahydroquinoline Assembly

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular scaffolds like tetrahydroquinoline from simple starting materials in a single operation. nih.gov These reactions, also known as domino, tandem, or cascade reactions, are prized for their high atom economy, reduced waste, and operational simplicity, as they circumvent the need to isolate intermediate products. nih.gov

One of the most prominent MCRs for assembling the tetrahydroquinoline core is the Povarov reaction. A three-component Povarov reaction involving an aldehyde, an aniline, and an activated alkene, such as benzyl N-vinylcarbamate, can yield cis-2,4-disubstituted tetrahydroquinolines in good yields when catalyzed by a chiral phosphoric acid. organic-chemistry.org Another variation is the Mannich reaction, a condensation reaction that involves the nucleophilic addition of an amine to a carbonyl group from an aldehyde, followed by dehydration to form a Schiff base. nih.gov This electrophilic Schiff base then reacts with a compound containing an acidic proton. nih.gov N-Mannich bases of tetrahydroquinoline have been prepared through a one-pot, three-component condensation of formaldehyde, an amine, and a tetrahydroquinoline precursor in the presence of a catalytic amount of hydrochloric acid. nih.gov

Domino reactions for tetrahydroquinoline synthesis can be initiated through various strategies, including the reduction of a nitro group followed by reductive amination and cyclization. nih.govmdpi.com For instance, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions (e.g., using 5% Pd/C as a catalyst) in a sequence involving nitro group reduction, formation of a cyclic imine, and subsequent reduction to the final product. nih.govmdpi.com

Table 1: Examples of Multicomponent Reactions for Tetrahydroquinoline Synthesis

| Reaction Type | Key Components | Catalyst / Conditions | Product Type | Ref |

|---|---|---|---|---|

| Povarov Reaction | Aldehyde, Aniline, Benzyl N-vinylcarbamate | Chiral Phosphoric Acid | cis-2,4-disubstituted tetrahydroquinolines | organic-chemistry.org |

| Mannich Reaction | Formaldehyde, Amine, Tetrahydroquinoline | HCl, Reflux at 80°C | N-Mannich bases of tetrahydroquinoline | nih.gov |

| Domino Reduction-Reductive Amination | 2-Nitroarylketone or Aldehyde | 5% Pd/C, Hydrogenation | Substituted tetrahydroquinolines | nih.govmdpi.com |

| Domino SN2-SNAr | Benzylamine, Substituted o-fluoronitrobenzene | DMF, Ambient Temperature | N-Benzyltetrahydroquinoline | nih.gov |

Asymmetric and Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral tetrahydroquinolines is of significant interest due to their prevalence in biologically active molecules. Asymmetric catalysis provides the most direct route to these chiral structures. Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for the enantioselective reduction of quinolines or their dihydroquinoline precursors to chiral tetrahydroquinolines. organic-chemistry.orgmdpi.comresearchgate.net

Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral ligands, are highly effective. For example, an iridium catalyst paired with the N-Me-ZhaoPhos ligand has been used for the enantiodivergent hydrogenation of quinolines. researchgate.net A notable feature of this system is the ability to control the enantioselectivity by simply changing the solvent; one enantiomer is favored in toluene or dioxane, while the other is selectively produced in ethanol. researchgate.netrsc.org Similarly, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) backbone have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are structurally related to the precursors of this compound. mdpi.com

Organocatalysis using chiral phosphoric acids has also emerged as a robust strategy. organic-chemistry.org These catalysts can activate 2-aminochalcones for a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester to afford tetrahydroquinolines in excellent yields and high enantioselectivities. organic-chemistry.org This approach highlights the dual functionality of the Brønsted acid catalyst in both the cyclization and subsequent stereoselective reduction steps. organic-chemistry.org

Table 2: Overview of Asymmetric Synthesis Methods for Chiral Tetrahydroquinolines

| Method | Catalyst System | Substrate Type | Key Features | Ref |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir / N-Me-ZhaoPhos | Quinolines | Solvent-dependent enantiodivergent synthesis | researchgate.netrsc.org |

| Asymmetric Transfer Hydrogenation | Rhodium / Chiral Diamine (CAMPY) | Dihydroisoquinolines | Effective for precursors of alkaloids | mdpi.com |

| Asymmetric Transfer Hydrogenation | Gold / Chiral Phosphate | N-aryl propargylamines | Tandem hydroamination/transfer hydrogenation | organic-chemistry.org |

| Organocatalytic Reduction | Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcones | Dehydrative cyclization followed by asymmetric reduction | organic-chemistry.org |

Process Optimization and Reaction Efficiency Enhancement in this compound Synthesis

Enhancing the efficiency, sustainability, and yield of synthetic routes to this compound requires the application of modern process optimization techniques. High-Throughput Experimentation (HTE) combined with Design of Experiments (DoE) and machine learning allows for the rapid screening of a wide range of reaction variables, including catalysts, ligands, solvents, and temperatures, to identify optimal conditions with minimal human intervention. beilstein-journals.org

The use of automated parallel reactor systems facilitates the multi-step synthesis of compound libraries and the optimization of various reaction pathways, such as photoredox carbon-nitrogen cross-coupling reactions. beilstein-journals.org For the synthesis of tetrahydroquinolines specifically, visible-light photocatalysis has been shown to enable the reductive cyclization of iodoaryl vinyl derivatives under very mild conditions. researchgate.net This method tolerates diverse functional groups and can be performed without nitrogen-protecting groups, offering a green and efficient alternative to traditional methods. researchgate.net

Flow chemistry, particularly using parallel droplet flow systems, can significantly increase the throughput of reaction screening. beilstein-journals.org Integrating these systems with a closed-loop Bayesian optimization framework allows for the efficient optimization of reactions involving both continuous (e.g., temperature, concentration) and categorical (e.g., solvent, catalyst type) variables. beilstein-journals.org Such automated platforms, which can include units for heating, cooling, and packed-bed reactors, alongside in-line analytical tools, are capable of performing and optimizing complex reaction sequences, ultimately reducing development time and improving process robustness for the synthesis of target molecules like this compound. beilstein-journals.org

Table 3: Strategies for Reaction Optimization

| Strategy | Description | Application in Synthesis | Potential Benefits | Ref |

|---|---|---|---|---|

| High-Throughput Experimentation (HTE) | Parallel execution of numerous reactions to rapidly screen variables. | Screening catalysts, solvents, and reagents for cyclization and iodination steps. | Rapid identification of optimal conditions, increased efficiency. | beilstein-journals.org |

| Design of Experiments (DoE) | Statistical method for planning experiments to efficiently explore the relationship between factors and outcomes. | Fine-tuning reaction parameters like temperature, pressure, and stoichiometry. | Maximized yield, minimized side products, better process understanding. | beilstein-journals.org |

| Photocatalysis | Using visible light to drive chemical reactions, often with a photocatalyst. | Reductive cyclization of iodoaryl precursors to form the tetrahydroquinoline ring. | Mild reaction conditions, high functional group tolerance, sustainable. | researchgate.net |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enables better control over reaction parameters and facilitates scale-up. | Improved safety, higher yields, easy integration with in-line analytics. | beilstein-journals.org |

| Machine Learning / Bayesian Optimization | Using algorithms to predict optimal reaction conditions based on experimental data. | Closed-loop optimization campaigns with minimal human intervention. | Reduced number of experiments needed, faster process development. | beilstein-journals.org |

Chemical Reactivity and Derivatization of 8 Iodo 1,2,3,4 Tetrahydroquinoline

Transformations Involving the C-I Bond

The carbon-iodine bond is the most reactive site for many transformations of 8-Iodo-1,2,3,4-tetrahydroquinoline, serving as a linchpin for the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the iodo-substituted tetrahydroquinoline is an excellent substrate for these transformations due to the high reactivity of the C-I bond. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 8-aryl- or 8-vinyl-1,2,3,4-tetrahydroquinolines. The reactivity order for the halide is I > Br > Cl, making the iodo-substituted compound highly suitable for this reaction. yonedalabs.com For instance, the coupling of 8-triflyloxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, a related heterocyclic system, with arylboronic acids has been successfully demonstrated, suggesting similar reactivity for the iodo-analog. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 8-Aryl-1,2,3,4-tetrahydroquinoline |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 8-Vinyl-1,2,3,4-tetrahydroquinoline |

| Alkylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 8-Alkyl-1,2,3,4-tetrahydroquinoline |

This table represents typical conditions and the expected products based on known Suzuki-Miyaura reactions of aryl iodides.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org this compound is an ideal substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 8-position. This transformation is valuable for the synthesis of precursors to more complex heterocyclic systems and conjugated materials. The reaction can be carried out under mild conditions, and copper-free protocols have also been developed. libretexts.org

Table 2: Sonogashira Coupling of Aryl Iodides

| Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 8-(Phenylethynyl)-1,2,3,4-tetrahydroquinoline |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | DMF | 8-((Trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroquinoline |

| Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI | Piperidine (B6355638) | Acetonitrile | 3-(1,2,3,4-Tetrahydroquinolin-8-yl)prop-2-yn-1-ol |

This table illustrates potential Sonogashira couplings with this compound based on established procedures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The intramolecular Heck reaction, in particular, is a powerful method for constructing cyclic structures. chim.itnih.gov For this compound, an intermolecular Heck reaction with an alkene like methyl acrylate (B77674) would yield a cinnamic acid derivative, while an intramolecular reaction, if an appropriate alkene moiety is present in a side chain, could lead to the formation of a new ring fused to the tetrahydroquinoline system. nih.govorganic-chemistry.org

Table 3: Potential Heck Reaction Pathways

| Alkene | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | Triethylamine | Acetonitrile | Methyl 3-(1,2,3,4-tetrahydroquinolin-8-yl)acrylate |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | DMF | 8-Styryl-1,2,3,4-tetrahydroquinoline |

This table outlines possible products from the Heck reaction involving this compound.

Nucleophilic Substitution at the 8-Iodo Position

Direct nucleophilic aromatic substitution (SNAr) of the iodo group in this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring or through the use of metal catalysts, such as copper, in Ullmann-type reactions. For example, nucleophiles like amines, alkoxides, and thiolates can displace the iodo group under these conditions to form the corresponding 8-substituted derivatives.

Reductive Deiodination Pathways and Strategies

The carbon-iodine bond can be cleaved through reductive deiodination to yield the parent 1,2,3,4-tetrahydroquinoline (B108954). This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Other methods involve the use of reducing agents such as tin hydrides, or through radical-induced deiodination processes. acs.org Enzymatic reductive deiodination has also been observed in biological systems, highlighting the potential for biocatalytic approaches. nih.govacs.org

Reactivity of the Tetrahydroquinoline Nucleus

The tetrahydroquinoline core offers additional sites for chemical modification, including the aromatic benzene moiety and the saturated piperidine ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the reaction is influenced by the directing effects of the iodo group and the fused, substituted amino ring. The amino group is a strong activating group and an ortho-, para-director, while iodine is a deactivating group but also an ortho-, para-director. The outcome of electrophilic substitution will depend on the interplay of these electronic effects and steric hindrance. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially occur at the positions ortho or para to the amino group, with the regioselectivity being a subject of the specific reaction conditions.

Functionalization of the Saturated Piperidine Ring

The saturated piperidine ring of this compound can be functionalized at both the nitrogen and carbon atoms.

N-Functionalization: The secondary amine in the piperidine ring is nucleophilic and can readily undergo a variety of reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group on the nitrogen.

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding N-acyl derivatives.

N-Arylation: Buchwald-Hartwig amination allows for the formation of an N-aryl bond.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride leads to N-alkylation. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy. researchgate.netnih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize piperidine rings at various positions. nih.gov The presence of the nitrogen atom can direct the regioselectivity of these reactions. Oxidative methods can also be employed to introduce functionality. mdpi.com

N-Substitution and Derivatization Strategies of the Nitrogen Atom

The secondary amine within the 1,2,3,4-tetrahydroquinoline ring system is a key functional group that readily undergoes a variety of substitution reactions, allowing for the introduction of diverse functionalities. These modifications can significantly influence the molecule's physical, chemical, and biological properties. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several synthetic methodologies. One efficient method involves a transfer hydrogenation and N-alkylation of the parent quinoline (B57606) using a palladium on carbon (Pd/C) and zinc (Zn) mixture with alcohols serving as the alkylating agents. This one-pot reaction proceeds with excellent yields and offers a straightforward route to N-alkylated tetrahydroquinolines youtube.com.

N-Acylation: The nitrogen atom of this compound can be readily acylated using various acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under standard conditions to afford the corresponding N-acyl derivatives. For instance, a facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinolines has been reported via a photoredox and Reissert-type reaction, highlighting a modern approach to N-acylation and further functionalization rsc.org. While this example is for a related isoquinoline (B145761) system, the principles are applicable to tetrahydroquinolines.

N-Arylation: The formation of a carbon-nitrogen bond between the tetrahydroquinoline nitrogen and an aryl group is a valuable transformation. The Chan-Lam coupling reaction provides a powerful tool for this purpose, utilizing copper catalysts and phenylboronic acids as the arylating agents youtube.com. This method is known for its mild reaction conditions and tolerance of various functional groups.

| Derivatization Strategy | Reagents and Conditions | Product Type |

| N-Alkylation | Alcohols, Pd/C, Zn | N-Alkyl-8-iodo-1,2,3,4-tetrahydroquinolines |

| N-Acylation | Acyl chlorides, anhydrides | N-Acyl-8-iodo-1,2,3,4-tetrahydroquinolines |

| N-Arylation | Phenylboronic acids, Copper catalyst (Chan-Lam Coupling) | N-Aryl-8-iodo-1,2,3,4-tetrahydroquinolines |

Mechanistic Elucidation of Key Reactions of this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. This section explores the mechanistic details of the iodination of the tetrahydroquinoline ring and the subsequent cross-coupling reactions of the resulting 8-iodo derivative.

Investigation of Iodination Reaction Mechanisms

The introduction of an iodine atom onto the 1,2,3,4-tetrahydroquinoline ring system proceeds via an electrophilic aromatic substitution mechanism. The benzene ring of the tetrahydroquinoline moiety is activated towards electrophilic attack due to the electron-donating nature of the fused amino group.

The reaction typically involves the use of an iodinating agent, such as molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The generally accepted mechanism involves the following steps:

Generation of the Electrophile: The iodinating reagent generates a potent electrophilic iodine species (I⁺). In the case of using I₂ with an oxidizing agent like nitric acid, the active electrophile is believed to be I⁺ or a related species rsc.org.

Electrophilic Attack: The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophilic iodine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex wikipedia.org. The position of the attack is directed by the activating effect of the nitrogen atom.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product nih.gov.

The regioselectivity of the iodination, leading specifically to the 8-iodo isomer, is governed by the electronic and steric effects of the substituents on the tetrahydroquinoline ring. The amino group strongly directs ortho- and para- to itself. In the case of 1,2,3,4-tetrahydroquinoline, the positions ortho (position 5) and para (position 7) to the nitrogen's influence on the aromatic ring are activated. However, the formation of the 8-iodo isomer suggests that steric hindrance and the specific reaction conditions play a significant role in directing the substitution to the less sterically hindered position adjacent to the fused ring system. A detailed kinetic and mechanistic study on the iodination of the closely related 8-hydroxyquinoline (B1678124) has shown a reaction between molecular iodine and the oxinate anion, proceeding through a cyclohexadienone intermediate researchgate.net. This suggests that the reaction mechanism can be highly dependent on the substrate and the reaction conditions.

Detailed Mechanistic Studies of Cross-Coupling Processes

The carbon-iodine bond in this compound is a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate youtube.comyoutube.com.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the palladium(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide youtube.com.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle youtube.com.

Mechanistic investigations using techniques such as mass spectrometry have allowed for the real-time tracking of initiation, propagation, and termination steps in Suzuki polycondensation reactions, providing deep insights into the catalyst's behavior and the formation of side products rsc.org.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. The mechanism is similar in principle to the Suzuki coupling and involves:

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl iodide wikipedia.org.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex wikipedia.orgyoutube.com.

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center to form the desired N-aryl product and regenerate the palladium(0) catalyst wikipedia.orgyoutube.com.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of 8 Iodo 1,2,3,4 Tetrahydroquinoline Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. While standard 1D ¹H and ¹³C NMR provide essential information about the chemical environment of individual atoms, advanced 2D NMR techniques are often necessary to assemble the complete molecular puzzle, especially for complex heterocyclic systems.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. For instance, in the characterization of various substituted tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines, 2D NMR experiments have been crucial. amazonaws.com

A detailed study on the nitration of N-protected tetrahydroquinolines demonstrated the power of NMR in distinguishing between isomers, where the substitution pattern profoundly influences the chemical shifts and coupling constants of the aromatic protons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydroisoquinoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.28-7.11 (m) | 147.4 |

| Aromatic CH | 6.97 (d, J = 8.1 Hz) | 135.5 |

| Aliphatic CH | 5.70 (d, J = 9.2 Hz) | 134.7 |

| Aliphatic CH₂ | 3.95 (d, J = 9.1 Hz) | 129.1 |

| Aliphatic CH₂ | 3.74-3.60 (m) | 129.0 |

| Aliphatic CH | 3.09-3.03 (m) | 127.9 |

| Aliphatic CH₂ | 2.89-2.84 (m) | 127.1 |

| Aromatic C | - | 126.3 |

| Aromatic C | - | 123.4 |

| Aromatic C | - | 116.2 |

| Aliphatic C | - | 59.1 |

| Aliphatic C | - | 58.3 |

| Aliphatic C | - | 42.6 |

| Aliphatic C | - | 26.1 |

| Data is for a representative 2-phenyl-1,2,3,4-tetrahydroisoquinoline (B50107) derivative as specific data for 8-iodo-1,2,3,4-tetrahydroquinoline is not available. amazonaws.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. This is particularly important for confirming the identity of a newly synthesized compound and for distinguishing between molecules with the same nominal mass but different elemental formulas.

While specific HRMS data for this compound is not documented in available literature, data for related iodo-containing quinoline (B57606) derivatives illustrates the utility of this technique. For example, for 7-iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, predicted collision cross-section values, which are derived from ion mobility-mass spectrometry, provide information about the ion's shape in the gas phase. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for a Related Iodo-Tetrahydroquinoline Derivative

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 301.96728 | 139.9 |

| [M+Na]⁺ | 323.94922 | 142.9 |

| [M-H]⁻ | 299.95272 | 136.5 |

| [M+NH₄]⁺ | 318.99382 | 154.7 |

| [M+K]⁺ | 339.92316 | 145.9 |

| Data is for 7-iodo-1-methylquinoline-2,4-dione. nih.gov m/z refers to the mass-to-charge ratio. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.

For a derivative of this compound, a single-crystal X-ray diffraction study would definitively establish the position of the iodine atom on the aromatic ring and the conformation of the saturated heterocyclic ring. The puckering of the tetrahydro- ring can be accurately defined, and intermolecular interactions, such as hydrogen bonding or halogen bonding involving the iodine atom, can be identified.

While a crystal structure for this compound itself has not been reported, the crystal structure of the related compound 7-iodo-8-hydroxyquinoline has been determined. researchgate.net This study unequivocally established the position of the iodine atom at C7. researchgate.net Such studies on related molecules provide a solid foundation for understanding the structural characteristics of iodo-substituted quinolines.

Table 3: Selected Crystallographic Data for a Related Iodoquinoline Derivative

| Parameter | Value |

| Compound | 7-iodo-8-hydroxyquinoline |

| Formula | C₉H₆INO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8780(8) |

| b (Å) | 13.095(1) |

| c (Å) | 8.8957(9) |

| β (°) | 107.66(1) |

| Volume (ų) | 874.5 |

| Z | 4 |

| Data from the crystal structure determination of 7-iodo-8-hydroxyquinoline. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H stretching vibration of the secondary amine, C-H stretching and bending vibrations of the aromatic and aliphatic portions, and C=C stretching vibrations of the aromatic ring. The C-I stretching vibration would also be present, typically in the far-infrared region.

The NIST Chemistry WebBook provides spectral data for the parent compound, 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net The IR spectrum shows characteristic absorptions for the N-H and C-H bonds. The introduction of an iodine atom at the 8-position would be expected to slightly modify the vibrational frequencies of the aromatic ring.

Table 4: Characteristic Infrared Absorption Frequencies for 1,2,3,4-Tetrahydroquinoline

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3300 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=C | Aromatic Stretch | 1600-1450 |

| C-N | Stretch | 1350-1000 |

| Data is for the parent compound 1,2,3,4-tetrahydroquinoline and serves as a reference. researchgate.net |

Computational Chemistry and Theoretical Investigations of 8 Iodo 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. These methods can predict molecular geometries, vibrational frequencies, and electronic properties like orbital energies and charge distributions.

For the parent 1,2,3,4-tetrahydroquinoline (B108954), DFT calculations have been employed to study its structure and reactivity. For instance, studies on the nitration of THQ have utilized DFT at the B3LYP/6-31++G** level to optimize the geometries of intermediates and transition states, thereby explaining the regioselectivity of the reaction. researchgate.net Similar computational approaches are applied to various quinoline (B57606) derivatives to understand their fundamental chemical and physical characteristics. researchgate.net

In the case of 8-Iodo-1,2,3,4-tetrahydroquinoline, the presence of the iodine atom at the C8 position is expected to significantly influence its electronic properties. The iodine atom introduces several effects:

Steric Hindrance: The large size of the iodine atom can cause steric strain, potentially distorting the geometry of the tetrahydroquinoline ring system compared to the unsubstituted parent molecule.

Electronic Effects: As a halogen, iodine is electronegative and can withdraw electron density from the aromatic ring via the inductive effect. However, it can also donate electron density through resonance. The interplay of these effects modulates the electron distribution across the molecule.

Spin-Orbit Coupling: As a heavy atom, iodine introduces significant spin-orbit coupling effects, which can be important for understanding photophysical properties and certain types of reactivity, though this is a more advanced computational consideration.

DFT calculations for this compound would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. Subsequent calculations can determine key electronic parameters. While specific data for the 8-iodo derivative is scarce, a hypothetical comparison based on calculations for the parent THQ can be illustrative.

Table 1: Predicted Electronic Properties of Tetrahydroquinoline Derivatives (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar compounds to illustrate the expected influence of the iodo-substituent.

| Property | 1,2,3,4-Tetrahydroquinoline (Reference) | This compound (Expected) |

| HOMO Energy | ~ -5.5 eV | Slightly lower due to inductive effects |

| LUMO Energy | ~ -0.2 eV | Lower due to the influence of iodine |

| HOMO-LUMO Gap | ~ 5.3 eV | Slightly reduced |

| Dipole Moment | ~ 1.5 D | Increased due to the polar C-I bond |

Note: The values are illustrative and would require specific DFT calculations for this compound for precise determination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The saturated piperidine (B6355638) ring in this compound is not planar, leading to the existence of multiple conformers. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules and their interactions with their environment over time. mdpi.comnih.gov

High-level ab initio calculations on the parent 1,2,3,4-tetrahydroquinoline have identified four stable conformations, which exist as two pairs of enantiomers. nih.gov The energy barrier between these conformers is relatively low, suggesting that the molecule is flexible and can interconvert between different shapes. nih.gov The most stable conformer typically features a half-chair or twisted-boat conformation for the saturated ring.

For this compound, the bulky iodine substituent at the C8 position, adjacent to the nitrogen-containing ring, would be a critical factor in determining the conformational preferences. MD simulations would be essential to:

Identify the most stable low-energy conformers.

Determine the relative populations of these conformers at a given temperature.

Calculate the energy barriers for interconversion between different conformers.

Simulate the molecule's interaction with solvent molecules or biological targets, such as proteins or DNA, providing insights into binding modes and affinities. nih.gov

The steric clash between the iodine atom and the hydrogen atoms on the adjacent saturated ring would likely destabilize certain conformations that are accessible to the parent THQ, leading to a more restricted conformational landscape.

Table 2: Conformational Analysis of 1,2,3,4-Tetrahydroquinoline This data is based on published research on the parent compound and serves as a basis for understanding the conformational behavior of its derivatives. nih.gov

| Conformer Type | Relative Energy (kJ/mol) | Key Dihedral Angles |

| Enantiomeric Pair 1 | 0.0 (Most Stable) | (Calculated values) |

| Enantiomeric Pair 2 | > 1.0 | (Calculated values) |

Note: Specific calculations for this compound are needed to determine the precise energetic and geometric parameters of its conformers.

Theoretical Studies on Reaction Mechanisms and Transition State Energetics

Computational chemistry is crucial for mapping out the pathways of chemical reactions, identifying transition states, and calculating their energies to predict reaction rates and outcomes. escholarship.org For tetrahydroquinoline systems, theoretical studies have successfully elucidated mechanisms for reactions like electrophilic substitution. researchgate.net

A detailed computational study on the nitration of N-protected tetrahydroquinoline showed how different protecting groups and reaction conditions influence whether the nitro group adds to the 5, 6, or 7-position. researchgate.net The study involved locating the transition state structures for the attack of the nitronium ion at each position and calculating their activation energies. The results were in excellent agreement with experimental observations, demonstrating the predictive power of these methods. researchgate.net

For this compound, theoretical studies could predict its behavior in various reactions, such as:

Electrophilic Aromatic Substitution: The iodine atom would act as a director for incoming electrophiles. While halogens are deactivating, they are typically ortho-, para-directing. Calculations of transition state energies for substitution at the C5 and C7 positions would reveal the most likely products.

N-Functionalization: Reactions at the nitrogen atom (e.g., alkylation, acylation) could be modeled to understand how the C8-iodo substituent affects the nucleophilicity and accessibility of the nitrogen lone pair.

Metal-Catalyzed Cross-Coupling: The C-I bond is a common site for cross-coupling reactions (e.g., Suzuki, Heck). Theoretical studies could model the oxidative addition step and subsequent parts of the catalytic cycle to understand the reactivity and optimize reaction conditions.

Table 3: Illustrative Transition State Energy Calculations for Electrophilic Attack on a Tetrahydroquinoline Ring This table is based on the methodology used for studying nitration of THQ derivatives. researchgate.net

| Position of Attack | Reaction Step | Relative Activation Energy (kcal/mol) - Hypothetical |

| C5 | Formation of σ-complex | (Value A) |

| C7 | Formation of σ-complex | (Value B) |

Note: Values A and B would need to be calculated specifically for this compound to predict its regioselectivity in a given electrophilic substitution reaction.

Prediction of Reactivity Patterns and Selectivities via Computational Methods

By combining the insights from electronic structure calculations and reaction mechanism studies, computational methods can offer robust predictions of reactivity patterns and selectivity. escholarship.org For this compound, this predictive power is invaluable for guiding synthetic efforts and understanding its chemical biology.

Computational approaches can generate reactivity indices, such as Fukui functions or maps of the electrostatic potential, which highlight the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule.

Nucleophilic Sites: The nitrogen atom and specific positions on the benzene (B151609) ring will show high nucleophilicity. The iodine at C8 will modulate the reactivity of the C5 and C7 positions.

Electrophilic Sites: The hydrogen on the nitrogen is acidic and can be a site for deprotonation, while the carbon atom attached to the iodine is a potential site for nucleophilic attack in certain reactions (e.g., metal-catalyzed coupling).

These predictions can explain and predict the regioselectivity of reactions. For example, in the case of electrophilic aromatic substitution, the calculated stability of the intermediate sigma complexes (Wheland intermediates) for attack at different positions directly correlates with the observed product distribution. researchgate.net Computational studies can thus be used to screen for the most effective directing groups or reaction conditions to achieve a desired isomer.

Modern computational studies also venture into more complex phenomena, such as post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org While less common for simple aromatic substitutions, these advanced methods provide a complete picture of the reaction dynamics that govern selectivity.

Strategic Applications of 8 Iodo 1,2,3,4 Tetrahydroquinoline As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The true synthetic utility of 8-Iodo-1,2,3,4-tetrahydroquinoline is most evident in its application as a precursor for constructing elaborate heterocyclic systems. The iodo group serves as a linchpin for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, enabling the annulation of additional rings onto the tetrahydroquinoline framework.

Key transformations include:

Palladium-Catalyzed Intramolecular Biaryl Coupling: This strategy is powerfully demonstrated in the synthesis of the 5,6-dihydro-4H,8H-pyrido[3,2,1-de]phenanthridin-8-one skeleton. The synthesis begins with the acylation of the nitrogen of 1,2,3,4-tetrahydroquinoline (B108954) with 2-iodobenzoyl chloride to form 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline (B11176603). An intramolecular palladium-catalyzed coupling reaction then proceeds smoothly to forge a new carbon-carbon bond between the 8-position of the tetrahydroquinoline ring and the 2-position of the benzoyl group, yielding the complex, fused polycyclic system in excellent yield. researchgate.net This phenanthridinone core is a structural motif found in various alkaloids with significant biological properties. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a cornerstone method for C(sp²)–C(sp) bond formation. wikipedia.orgorganic-chemistry.org Utilizing this compound, chemists can introduce a diverse range of alkyne-containing substituents at the 8-position. The reaction is typically performed under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orggold-chemistry.orglibretexts.org These resulting alkynyl-tetrahydroquinolines are not merely final products but are themselves versatile intermediates for subsequent transformations, such as cyclizations to form new fused rings.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl iodide with an alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups at the 8-position of the tetrahydroquinoline core. These olefinic products can be key intermediates in the synthesis of more complex molecules and are valuable for creating libraries of compounds for biological screening. frontiersin.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds. nih.govwikipedia.org It enables the reaction of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. organic-chemistry.org This direct and modular approach allows for the synthesis of a vast array of 8-amino-substituted tetrahydroquinolines, which are of significant interest in medicinal chemistry.

The table below summarizes the application of these key reactions in building complex scaffolds from an 8-iodo-tetrahydroquinoline core.

Table 1: Key Coupling Reactions for Scaffold Elaboration

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure/Substituent |

|---|---|---|---|

| Intramolecular Biaryl Coupling | Internal Aryl Group | C-C (Aryl-Aryl) | Fused polycyclic system (e.g., Pyridophenanthridinone) researchgate.net |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | 8-Alkynyl-tetrahydroquinoline organic-chemistry.orglibretexts.org |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | 8-Vinyl-tetrahydroquinoline wikipedia.org |

Furthermore, iodinated tetrahydroquinolines serve as precursors for other complex heterocyclic systems. For example, 6-iodo-2,2,4-trimethyl-4-R-1,2,3,4-tetrahydroquinolines react with oxalyl chloride to produce 8-iodo-substituted pyrrolo[3,2,1-ij]quinoline-1,2-diones, demonstrating a pathway to intricate, multi-ring structures. nih.gov

Utilization as a Key Intermediate in Total Synthesis Efforts

The strategic functionalization of this compound makes it a critical intermediate in synthetic routes targeting complex natural products and their analogues. The tetrahydroquinoline ring system is a common motif in numerous biologically active alkaloids, and the iodo-derivative provides a key entry point for their construction. researchgate.netresearchgate.net

A prime example is its role in the synthesis of the core structure of certain Amaryllidaceae alkaloids. The palladium-catalyzed intramolecular cyclization of 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline to give 5,6-dihydro-4H,8H-pyrido[3,2,1-de]phenanthridin-8-one represents a key strategic step in the assembly of phenanthridinone-type alkaloids. researchgate.net This transformation efficiently constructs the complete tetracyclic core of the target molecule class in a single, high-yielding step, highlighting the power of using a pre-functionalized building block.

The tetrahydroisoquinoline (THIQ) alkaloids, a related but distinct class of natural products, are also frequent targets of total synthesis due to their broad biological activities. nih.govacs.org Methodologies developed for THIQ synthesis, such as those involving intramolecular cyclizations onto aromatic rings, often rely on strategies analogous to those employed with this compound, underscoring the importance of halogenated heterocyclic intermediates in the synthesis of complex alkaloids. nih.govclockss.org

Table 2: Example of this compound in a Key Synthetic Step

| Starting Intermediate | Key Transformation | Resulting Core Structure | Relevance |

|---|---|---|---|

| 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline | Palladium-Catalyzed Intramolecular Biaryl Coupling | 5,6-Dihydro-4H,8H-pyrido[3,2,1-de]phenanthridin-8-one | Core skeleton of Phenanthridinone alkaloids researchgate.net |

This approach, where a complex core is rapidly assembled from a strategically designed intermediate, is a hallmark of efficient total synthesis.

Contribution to Chemical Diversity and Library Generation

In modern drug discovery, the generation of chemical libraries containing structurally diverse molecules is essential for identifying new therapeutic leads. This compound is an ideal starting point for diversity-oriented synthesis. The tetrahydroquinoline scaffold itself is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets, making its derivatives particularly valuable for screening. mdpi.comnih.govnih.gov

The reactivity of the C-I bond allows for the parallel synthesis of large numbers of analogues from a single, common intermediate. By subjecting this compound to a battery of different cross-coupling reactions with a wide range of coupling partners, a library of compounds with diverse functionalities at the 8-position can be rapidly generated.

Diversity via Sonogashira Coupling: Using a collection of different terminal alkynes, a library of 8-alkynyl-tetrahydroquinolines can be produced.

Diversity via Heck Reaction: Employing various alkenes leads to a diverse set of 8-vinyl-tetrahydroquinolines.

Diversity via Buchwald-Hartwig Amination: Coupling with a panel of primary and secondary amines generates a library of 8-amino-tetrahydroquinolines with varied substitution on the nitrogen atom.

Diversity via Suzuki or Stille Coupling: These reactions (not detailed above but standard for aryl iodides) would allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

This modular approach is highly efficient and provides access to novel chemical space around a proven bioactive scaffold. For instance, libraries of novel 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated as potential inhibitors of the NF-κB transcription factor and as cytotoxic agents against cancer cell lines, demonstrating the practical application of this strategy in medicinal chemistry. nih.govnih.gov

Table 3: Generation of Chemical Diversity from this compound

| Starting Material | Reaction Type | Example Coupling Partner | Resulting Compound Class |

|---|---|---|---|

| This compound | Sonogashira | Phenylacetylene | 8-(Phenylethynyl)-1,2,3,4-tetrahydroquinolines |

| This compound | Heck | Ethyl Acrylate (B77674) | Ethyl 3-(1,2,3,4-tetrahydroquinolin-8-yl)acrylates |

| This compound | Buchwald-Hartwig | Aniline | 8-(Phenylamino)-1,2,3,4-tetrahydroquinolines |

| This compound | Suzuki (Hypothetical) | Phenylboronic Acid | 8-Phenyl-1,2,3,4-tetrahydroquinolines |

Future Research Directions and Prospects for 8 Iodo 1,2,3,4 Tetrahydroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a cornerstone of heterocyclic chemistry for over a century. However, classic methods often require harsh conditions and produce significant waste. The future of synthesizing 8-Iodo-1,2,3,4-tetrahydroquinoline and its analogs lies in the adoption of greener and more efficient strategies.

Researchers are increasingly focusing on multicomponent reactions (MCRs), which allow for the construction of complex molecules like tetrahydroquinolines from simple precursors in a single, atom-economical step. rsc.orgnih.gov Domino reactions, which involve a cascade of transformations in one pot, also represent a highly effective strategy for efficiently generating these scaffolds. nih.govmdpi.com The development of MCR and domino pathways specifically tailored for this compound could significantly streamline its production.

Furthermore, a shift towards sustainable catalysis is evident. Future methodologies will likely focus on:

Metal-Free Synthesis : To avoid the toxicity and cost associated with heavy metals, metal-free catalytic systems are gaining traction. rsc.org

Heterogeneous Catalysts : The use of recyclable solid-phase catalysts, such as Nafion NR50, can simplify purification and reduce environmental impact. mdpi.comnumberanalytics.com

Modern Catalytic Systems : Exploring the utility of advanced transition metal catalysts, like palladium and copper complexes, and novel solvent systems, such as ionic liquids, can lead to higher yields and improved reaction conditions. numberanalytics.com

Table 1: Comparison of Synthetic Strategies for Tetrahydroquinolines

| Synthetic Strategy | Advantages | Potential Application for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, convergent synthesis. rsc.orgnih.gov | One-pot synthesis from iodo-aniline, an aldehyde, and an alkene equivalent. |

| Domino (Cascade) Reactions | High efficiency, multiple bond formations in one operation, reduced waste. nih.gov | Reductive cyclization of a suitably substituted nitro-aromatic precursor. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, enhanced sustainability. numberanalytics.com | Friedländer annulation using a solid acid catalyst for improved green metrics. mdpi.com |

| Metal-Free Synthesis | Avoids toxic metal contamination, lower cost. rsc.org | Acid-catalyzed cyclizations or organocatalytic approaches. |

Exploration of Unconventional Reactivity and Transformations

The this compound molecule possesses multiple sites for chemical modification, with the carbon-iodine bond being a particularly versatile functional handle. ontosight.ai While traditional transformations like nucleophilic substitution are known, future research will delve into more unconventional reactivity.

A primary area of exploration is the use of the C-I bond in a wider array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira coupling could be employed to install diverse carbon-based substituents at the 8-position, dramatically expanding the available chemical space. Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based functionalities.

Beyond the C-I bond, direct C-H functionalization at other positions on the tetrahydroquinoline ring presents a powerful, modern approach for molecular diversification. nih.gov This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the core structure, which is highly valuable in medicinal chemistry. nih.gov Investigating regioselective C-H activation at the benzylic, aromatic, or aliphatic positions would unlock novel derivatives that are currently inaccessible.

Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of emerging technologies promises to revolutionize the synthesis and functionalization of this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. nih.govuc.pt Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and allow for rapid optimization of reaction conditions. This technology is particularly well-suited for creating libraries of related compounds for screening purposes. researchgate.net

Photoredox Catalysis: This rapidly evolving field uses visible light to initiate powerful chemical transformations under mild conditions. nih.gov Photoredox catalysis has proven effective for a variety of reactions, including C-H functionalization and the generation of reactive intermediates. nih.govrsc.org Future research could harness photoredox catalysis for:

Novel Cyclization Strategies: To form the tetrahydroquinoline ring itself.

Direct C-H Functionalization: To modify the scaffold at previously unreactive positions. nih.gov

Cross-Coupling Reactions: As a milder alternative to traditional thermal methods.

Table 2: Emerging Technologies in Tetrahydroquinoline Chemistry

| Technology | Key Advantages | Prospective Application for this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, automation, rapid library synthesis. nih.govuc.ptresearchgate.net | Automated, on-demand synthesis and diversification of the iodo-THQ core. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, unique reactivity pathways. nih.govnih.gov | Regioselective C-H amination or alkylation of the benzene (B151609) or pyridine (B92270) ring. |

Uncharted Chemical Space and Potential for New Chemical Entities

The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiarrhythmic, antiviral, and neuroprotective agents. nih.govmdpi.com Despite this, the chemical space surrounding the specific 8-iodo substituted variant remains largely uncharted.

The true potential of this compound lies in its role as a versatile starting point for the generation of new chemical entities. By combining the synthetic innovations outlined above—such as cross-coupling, C-H functionalization, and flow chemistry—researchers can systematically explore the structure-activity relationships of novel derivatives. The iodine atom serves as a key gateway for introducing a vast array of chemical functionalities, enabling the creation of large and diverse compound libraries. ontosight.ai

This exploration could lead to the discovery of molecules with unique therapeutic properties, targeting a wide range of diseases. nih.govrsc.org The systematic derivatization of the this compound scaffold, guided by computational modeling and high-throughput screening, represents a promising strategy for identifying the next generation of bioactive compounds.

Q & A

Q. What are the key synthetic strategies for preparing 8-Iodo-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves a multi-step approach:

- Step 1 : Start with 8-aminoquinoline and perform iodination via the Sandmeyer reaction (using iodine or iodinating agents under acidic conditions).

- Step 2 : Cyclization using methods like the Pictet-Spengler reaction or electrophilic aromatic substitution to form the tetrahydroquinoline scaffold.

- Step 3 : Purification via recrystallization or column chromatography to isolate the product. Key factors include temperature control and catalyst selection (e.g., acidic/basic conditions).

Q. How does the iodine substituent at the 8-position influence the compound's chemical reactivity?

The iodine atom acts as a directing group in electrophilic substitution reactions, favoring substitutions at specific positions on the aromatic ring. It also participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizable C–I bond, enabling derivatization for complex molecule synthesis. Comparative studies with chloro or trifluoromethyl substituents (e.g., in 6-chloro-8-trifluoromethyl derivatives) highlight iodine’s unique reactivity in forming carbon-heteroatom bonds.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) identifies structural features, such as the tetrahydroquinoline ring and iodine’s deshielding effects.

- Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z for C₉H₁₀IN).

- X-ray crystallography resolves iodine’s spatial orientation in the crystal lattice, critical for understanding steric effects.

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield iodination in tetrahydroquinoline derivatives?

- Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents under controlled acidic conditions (e.g., H₂SO₄ or AcOH).

- Maintain temperatures between 0–25°C to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates. Post-reaction, neutralize the mixture with a base (e.g., NaHCO₃) to stabilize the product.

Q. What strategies address contradictions in reported biological activities of iodinated tetrahydroquinolines?

Discrepancies often arise from substituent positional isomerism (e.g., 7-iodo vs. 8-iodo derivatives) or assay conditions. To resolve these:

- Perform dose-response studies across multiple cell lines.

- Validate target engagement using radioligand binding assays or enzymatic inhibition assays.

- Compare pharmacokinetic profiles (e.g., logP, metabolic stability) to isolate structure-activity relationships (SAR).

Q. What mechanistic insights explain the compound’s role in catalytic cross-coupling reactions?

The C–I bond in this compound undergoes oxidative addition with palladium(0) catalysts, forming a Pd(II) intermediate. This facilitates coupling with aryl/alkyl boronic acids (Suzuki) or alkenes (Heck). The tetrahydroquinoline scaffold’s electron-rich nature enhances catalytic turnover rates compared to non-iodinated analogs.

Q. How do steric and electronic effects of the iodine substituent impact regioselectivity in substitution reactions?

- Steric effects : The bulky iodine atom at the 8-position hinders electrophilic attack at adjacent positions, directing substitutions to the 5- or 7-positions.

- Electronic effects : Iodine’s electron-withdrawing inductive effect deactivates the ring, favoring meta-directing pathways. Computational studies (DFT) can model charge distribution to predict reactivity.

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

- Challenge : Iodinated compounds often co-elute with by-products (e.g., diiodinated species).

- Solution : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC with C18 columns. Recrystallization in ethanol/water mixtures improves purity.

Q. How does the compound’s stability under varying pH conditions affect its application in biological studies?

- Acidic conditions : Protonation of the nitrogen in the tetrahydroquinoline ring increases solubility but may degrade the C–I bond.

- Neutral/basic conditions : The compound is more stable but less soluble. Use buffered solutions (PBS, pH 7.4) for in vitro assays to balance stability and bioavailability.

Q. What computational methods are employed to predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock, Glide) models binding to enzymes/receptors (e.g., kinases).

- Molecular dynamics simulations assess stability of ligand-target complexes over time.

- QSAR models correlate electronic descriptors (HOMO/LUMO, polar surface area) with observed bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。